molecular formula C12H17BClN3O2 B1654040 [1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl CAS No. 2096331-21-2

[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl

Cat. No.: B1654040
CAS No.: 2096331-21-2
M. Wt: 281.55
InChI Key: VPHXIQPLDTZSDS-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl is a compound that combines the structural features of triazolopyridine and boronic acid pinacol ester. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both triazole and boronic acid moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl typically involves the formation of the triazolopyridine core followed by the introduction of the boronic acid pinacol ester group. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free tandem reaction. This process includes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic route. The use of microwave irradiation can be advantageous for large-scale synthesis due to its efficiency and eco-friendly nature. Additionally, the process demonstrates good functional group tolerance and can yield the desired product in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Acidic or Basic Conditions: Employed for hydrolysis reactions.

Major Products Formed

    Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Resulting from hydrolysis of the boronic acid pinacol ester group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound in both synthetic organic chemistry and medicinal chemistry.

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BN3O2.ClH/c1-11(2)12(3,4)18-13(17-11)9-5-6-16-10(7-9)14-8-15-16;/h5-8H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHXIQPLDTZSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=NN3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096331-21-2
Record name [1,2,4]Triazolo[1,5-a]pyridine, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096331-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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